3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, diethyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and a difluoromethoxyphenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Preparation Methods
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, diethyl ester typically involves the oxidation of 4-substituted Hantsch dihydropyridines. This reaction is carried out in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the difluoromethoxy group can be replaced by other nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, diethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, diethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxyphenyl group can bind to specific sites on enzymes, inhibiting their activity. Additionally, the compound can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar compounds to 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(difluoromethoxy)phenyl)-2,6-dimethyl-, diethyl ester include:
4-Hydroxy-3,5-pyridinedicarboxylic acid: This compound has similar structural features but lacks the difluoromethoxyphenyl group.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: This compound is structurally similar but does not contain the difluoromethoxyphenyl group.
The uniqueness of this compound lies in the presence of the difluoromethoxyphenyl group, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
84761-72-8 |
---|---|
Molecular Formula |
C20H23F2NO5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
diethyl 4-[4-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23F2NO5/c1-5-26-18(24)15-11(3)23-12(4)16(19(25)27-6-2)17(15)13-7-9-14(10-8-13)28-20(21)22/h7-10,17,20,23H,5-6H2,1-4H3 |
InChI Key |
XGBFMYPSRQVKDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(F)F)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.